BW 245C - 75693-75-3

BW 245C

Catalog Number: EVT-262308
CAS Number: 75693-75-3
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid is a imidazolidine-2,4-dione that is 7-(2,5-dioxoimidazolidin-4-yl)heptanoic acid in which the imidazoline ring as substituted at position 3 by a 3-(3-cyclohexyl-3-hydroxypropyl) group. It is an imidazolidine-2,4-dione, a secondary alcohol and a monocarboxylic acid.
Synthesis Analysis

The synthesis of BW 245C involves multiple steps that generally include the formation of the benzofuran structure followed by the introduction of the hydantoin moiety. The synthesis can be summarized as follows:

  1. Formation of Benzofuran: The initial step typically involves the cyclization of appropriate precursors to form the benzofuran core.
  2. Introduction of Hydantoin: The hydantoin moiety is then introduced through reactions such as acylation or condensation with suitable reagents.
  3. Functional Group Modifications: Additional steps may involve functional group modifications to achieve the final compound.

Specific methodologies can vary, and detailed synthetic routes are documented in specialized chemical literature focusing on synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of BW 245C can be described by its chemical formula and stereochemistry:

  • Chemical Formula: C18H25N1O3
  • Molecular Weight: Approximately 301.4 g/mol
  • Structure: The compound features a benzofuran ring system attached to a cyclohexyl group and a hydantoin moiety.

The stereochemistry is critical for its biological activity, with specific configurations at certain carbon centers influencing its interaction with the DP1 receptor.

Chemical Reactions Analysis

BW 245C undergoes various chemical reactions that are essential for its biological activity:

  • Agonistic Activity: As an agonist of the DP1 receptor, BW 245C activates downstream signaling pathways that lead to physiological responses such as vasodilation and increased heart rate.
  • Receptor Binding Studies: Interaction studies have shown that BW 245C exhibits higher potency compared to some natural ligands, making it valuable for pharmacological experiments aimed at elucidating receptor mechanisms .

The compound's reactions are primarily studied in vitro using isolated tissues or cell lines expressing the DP1 receptor.

Mechanism of Action

The mechanism of action of BW 245C involves its selective binding to the DP1 receptor, which is part of the prostanoid receptor family. Upon binding, BW 245C activates intracellular signaling cascades that lead to:

  • Increased cAMP Levels: Activation of adenylate cyclase increases cyclic adenosine monophosphate levels, which mediates various physiological effects.
  • Vasodilation: The compound induces relaxation of vascular smooth muscle cells, leading to decreased vascular resistance and increased blood flow.
  • Cardiovascular Effects: Administration of BW 245C has been linked to facial flushing and increased heart rate, indicative of its cardiovascular impact .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant data regarding these properties can be found in material safety data sheets (MSDS) provided by suppliers .

Applications

BW 245C has several applications in scientific research:

  • Pharmacological Studies: Used extensively in studies investigating the role of DP1 receptors in various physiological processes.
  • Therapeutic Research: Investigated for potential therapeutic applications, particularly in conditions related to cardiovascular health and liver protection against toxic stimuli .
  • Comparative Studies: Serves as a reference compound in comparative studies with other prostaglandins to elucidate receptor-specific mechanisms and effects on vascular tone and platelet function .
Pharmacological Mechanisms of BW 245C

DP1 Receptor Agonism and Signaling Pathways

BW 245C (5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin) is a potent and selective agonist of the prostanoid DP1 receptor (DP1), a Gs-protein-coupled receptor. Binding studies demonstrate that BW 245C exhibits high affinity for human DP1, with a reported Ki of 0.9 nM for the inhibition of [³H]-PGD2 binding to isolated human platelet membranes [3] [10]. Activation of DP1 by BW 245C triggers Gs-mediated stimulation of adenylyl cyclase, leading to intracellular cyclic adenosine monophosphate (cAMP) accumulation. This cAMP elevation serves as a primary second messenger, modulating downstream effectors like protein kinase A (PKA) [5] [6].

In vivo studies confirm DP1-dependent signaling. For example, BW 245C (0.02–2.0 mg/kg, intraperitoneal) significantly increased cerebral blood flow (CBF) in wild-type mice, an effect absent in DP1−/− mice. This CBF enhancement correlated with reduced brain infarction volume and improved functional outcomes after experimentally induced stroke, underscoring the receptor’s role in cerebrovascular regulation [1] [6]. Similarly, BW 245C (0.3 μmol/L) strengthened endothelial barrier function in human umbilical vein endothelial cells (HUVECs) by increasing transendothelial electrical resistance and reducing permeability—effects mediated via cAMP/PKA/Rac1 signaling [5].

Table 1: Key Signaling Pathways Activated by BW 245C via DP1

Biological SystemSignaling PathwayFunctional Outcome
Cerebral vasculature (mouse)cAMP/PKA → CBF elevationNeuroprotection post-stroke
HUVECscAMP/PKA → Tiam1/Rac1 activationEnhanced endothelial barrier integrity
Lung fibroblasts (rat)cAMP-dependent suppressionInhibition of TGF-β-induced collagen secretion

Cross-Reactivity with Prostanoid EP Receptors

Despite its selectivity, BW 245C exhibits species-dependent cross-reactivity with prostanoid EP receptors (EP2/EP4), which also signal via cAMP. In canine colonic epithelium, BW 245C (1–100 nM) induced dose-dependent increases in short-circuit current—a stimulatory effect resistant to the DP1 antagonist BW A868C but susceptible to EP receptor desensitization [2]. This suggests that BW 245C’s actions in this tissue involve EP receptors rather than DP1.

Binding affinity studies further illuminate this cross-reactivity. While BW 245C’s affinity for mouse DP1 is >7-fold higher than for FP receptors and >40-fold higher than for other prostanoid receptors [6], its affinity for human EP4 is only 330-fold lower than for DP1, and for EP2, 547-fold lower [6] [7]. This relative promiscuity may explain off-target effects in non-rodent models. For instance, in rabbit platelets (a standard DP1 assay system), BW 245C potently inhibited ADP-induced aggregation via DP1, but in canine colonic preparations, its effects aligned pharmacologically with EP receptor activation [2].

Table 2: Receptor Selectivity Profile of BW 245C

Receptor TypeSpeciesRelative Affinity vs. DP1Functional Evidence
DP1Human1 (Ki = 0.9 nM)Platelet aggregation inhibition [3] [10]
EP2Human547-fold lowerCanine colon stimulation [2] [7]
EP4Human330-fold lowerCanine colon stimulation [2] [7]
FPMouse7-fold lowerAbsent in neuroprotection studies [6]

Modulation of cAMP Production in Cellular Models

BW 245C robustly elevates intracellular cAMP levels across diverse cell types via DP1 activation. In HEK293 cells stably expressing the human DP receptor, BW 245C stimulated cAMP production with an EC50 of 0.7 nM [3]. Similar potency was observed in Th2 cells and lung fibroblasts, where BW 245C (0.01–1 μM) suppressed TGF-β-induced collagen secretion in a dose-dependent manner—an effect abolished by adenylyl cyclase inhibitors [5].

The kinetics of cAMP induction have functional consequences. In HUVECs, BW 245C (0.3 μmol/L) rapidly increased cAMP within 5 minutes, activating PKA and downstream Rac1 GTPase. This cascade enhanced vascular endothelial cadherin integrity, reducing FITC-dextran permeability [5]. In neuronal contexts, intracerebroventricular administration of BW 245C (10–50 nmol) attenuated NMDA-induced excitotoxicity in mouse striatum by 19.5–39.6%, a neuroprotective effect attributed to cAMP-mediated suppression of pro-apoptotic pathways [6].

Table 3: cAMP Modulation by BW 245C in Cellular Systems

Cell TypeBW 245C ConcentrationcAMP EffectFunctional Outcome
HEK293-hDPEC50 = 0.7 nMRapid accumulationDP1 receptor validation [3]
Lung fibroblasts (rat)0.01–1 μMSuppression of TGF-β signalingCollagen secretion inhibition [5]
HUVECs0.3 μmol/LPKA/Rac1 activationEndothelial barrier tightening [5]
Hippocampal neurons (mouse)25 nmol (ICV)Neuroprotection39.6% reduction in NMDA lesions [6]

Inhibition of Platelet Aggregation via ADP and Collagen Pathways

BW 245C is a potent inhibitor of platelet aggregation by targeting DP1-mediated pathways. In human platelet membranes, it displaces [³H]-PGD2 binding with a Ki of 0.9 nM [3]. Functionally, BW 245C inhibits ADP-induced aggregation in human platelets with an IC50 of 8.7 nM and collagen-induced aggregation with an IC50 of 9.9 nM [3] [10]. This aligns with its classification as a stable PGD2 mimetic, mimicking prostacyclin’s antiplatelet effects [7].

Species-specific variations exist. In rat platelets, BW 245C’s IC50 for ADP-induced aggregation is 250 nM [10], indicating lower potency. Clinically, intravenous infusion of BW 245C (1–4 ng·kg−1·min−1) in healthy volunteers progressively inhibited ADP- and collagen-induced platelet aggregation. At 150 µg orally, it significantly suppressed collagen responses at 45 and 120 minutes post-dosing and ADP responses at 120 minutes [7]. Notably, these effects occurred without prolonging cutaneous bleeding time, suggesting a favorable safety margin for hemostasis [7].

Mechanistically, BW 245C’s antiplatelet action involves cAMP-dependent suppression of intracellular calcium mobilization and granule secretion. This contrasts with thromboxane A2 inhibitors, highlighting DP1 agonism as a unique anti-thrombotic strategy [3] [9].

Table 4: Antiplatelet Effects of BW 245C Across Species

Species/ModelAggregation InducerBW 245C IC50Key Observation
Human platelets (in vitro)ADP8.7 nMDose-dependent inhibition [3] [10]
Human platelets (in vitro)Collagen9.9 nMDose-dependent inhibition [3]
Rat platelets (in vitro)ADP250 nMLower potency vs. human [10]
Healthy humans (in vivo)ADP/Collagen150 µg (oral)Inhibition at 45–120 min, no bleeding time change [7]

Complete List of Compounds Mentioned:

  • BW 245C
  • PGD2 (Prostaglandin D2)
  • ADP (Adenosine diphosphate)
  • Collagen
  • TGF-β (Transforming Growth Factor-beta)
  • NMDA (N-Methyl-D-aspartic acid)
  • cAMP (Cyclic Adenosine Monophosphate)
  • PKA (Protein Kinase A)

Properties

CAS Number

75693-75-3

Product Name

BW 245C

IUPAC Name

7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)

InChI Key

ZIDQIOZJEJFMOH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

245C77
5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin
BW 245C
BW 245C, (R*,S*)-(+-)
BW-245C

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.